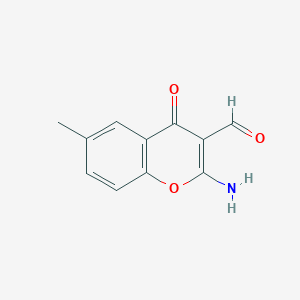

2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde

Descripción general

Descripción

2-Amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde (AMOC) is an important organic compound in the field of chemistry. It is an aldehyde with a chromene ring structure and is used as a starting material for the synthesis of a variety of compounds. AMOC is a versatile compound with a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- A study by El Azab, Youssef, and Amin (2014) explored the microwave-assisted synthesis of novel 2H-Chromene derivatives, including 6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde, for biological activities. These compounds exhibited significant antimicrobial activity against various bacteria and fungus (El Azab, Youssef, & Amin, 2014).

Chemical Synthesis and Reactions

- Petersen and Heitzer (1976) described the preparation and reactions of 2-Amino-4-oxo-4H-chromene-3-carbaldehyde, leading to the synthesis of pyrimidinochromenones, pyridinochromenones, and other derivatives (Petersen & Heitzer, 1976).

Antibacterial Activity

- Behrami, Demaku, and Shehu (2015) synthesized derivatives from 7-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, demonstrating bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami, Demaku, & Shehu, 2015).

Antioxidant and Anti-inflammatory Agents

- Kate et al. (2020) synthesized compounds integrating triazole and Schiff Base with 4-oxo-4H-1-benzopyran-3-carbaldehyde, exhibiting excellent antioxidant and anti-inflammatory activities (Kate et al., 2020).

Heterocycle Synthesis

- Osyanin et al. (2020) presented a catalyst-free strategy for synthesizing 2-aminochromanes through a cascade reaction of 3-trifluoroacetyl-4H-chromenes and 4H-chromene-3-carbaldehydes, yielding N,O-acetals useful for other chromane synthesis (Osyanin et al., 2020).

Mecanismo De Acción

Target of Action

It is known that this compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

It is known that similar compounds have been synthesized and shown to exhibit significant anticancer activity . This suggests that 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde may interact with its targets in a way that inhibits the growth of cancer cells.

Biochemical Pathways

Given its use in proteomics research , it is likely that this compound affects pathways involving protein synthesis or degradation.

Result of Action

Similar compounds have been shown to exhibit significant anticancer activity , suggesting that this compound may have similar effects.

Action Environment

It is known that the compound has been synthesized in an environmentally friendly medium , suggesting that it may be stable under a variety of conditions.

Análisis Bioquímico

Biochemical Properties

2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a pivotal role in cell signaling . This inhibition can result in altered phosphorylation states of proteins, thereby affecting downstream signaling events and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to a decrease in its biological activity . Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . For instance, studies have shown that high doses can cause liver toxicity, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological activity.

Propiedades

IUPAC Name |

2-amino-6-methyl-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)10(14)8(5-13)11(12)15-9/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOLPKRXZRWAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C(C2=O)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363141 | |

| Record name | 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68301-75-7 | |

| Record name | 2-Amino-6-methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68301-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1270080.png)

![2-[3-(2-Acetylanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B1270083.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B1270110.png)

![4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid](/img/structure/B1270132.png)

![Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-](/img/structure/B1270143.png)